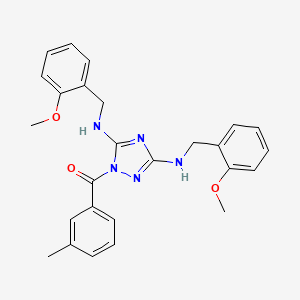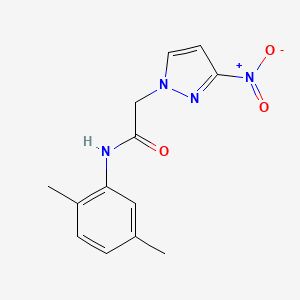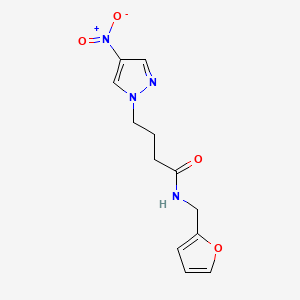
N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine
Descripción general
Descripción
N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine, also known as BMBT, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have anticancer properties, and it has been proposed as a potential drug candidate for the treatment of various types of cancer. In agriculture, N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its ability to enhance plant growth and protect crops from pests and diseases. In material science, N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and division. By inhibiting these enzymes, N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine is thought to induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine can inhibit tumor growth in animal models. N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its relatively simple synthesis method, its stability under a range of conditions, and its well-documented properties and applications. However, N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. Additionally, the potential toxicity of N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine at high concentrations means that caution must be exercised when working with this compound.
Direcciones Futuras
There are several future directions for research on N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in other fields, such as environmental science and energy storage, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of N,N'-bis(2-methoxybenzyl)-1-(3-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine derivatives with improved properties and lower toxicity may lead to the discovery of new drug candidates for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
[3,5-bis[(2-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-9-8-12-19(15-18)24(32)31-26(28-17-21-11-5-7-14-23(21)34-3)29-25(30-31)27-16-20-10-4-6-13-22(20)33-2/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXRXEAFSMSALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)NCC3=CC=CC=C3OC)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3605360.png)
![ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3605363.png)
![4-tert-butyl-N-[4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3605365.png)
![6-bromo-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605371.png)
![N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3605374.png)



![8-[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3605435.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B3605441.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3605451.png)
![4-(2-bromo-4-methylphenyl)-5-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3605458.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3605463.png)
